N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine
Description
N-(2-Methoxyethyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold substituted with a 2-methoxyethyl group at the amine position. Its structural rigidity and substituent chemistry influence its binding affinity, pharmacokinetics, and toxicity profile compared to analogs .
Properties
IUPAC Name |
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-12-5-4-11-10-7-8-2-3-9(10)6-8/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNQJRLUKFAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Aminoacyloxylation
A key synthetic strategy uses palladium catalysts to introduce the amino and methoxyethyl groups onto a bicyclic precursor such as cyclopentene derivatives. This method allows for regio- and stereoselective formation of the amine functionality with a methoxyethyl substituent.
- The reaction proceeds under mild conditions, often involving palladium complexes as catalysts.
- Aminoacyloxylation enables the simultaneous formation of C–N and C–O bonds, facilitating efficient synthesis of the target compound.
- This route is versatile and applicable to a broad range of substrates, making it suitable for complex bicyclic amine derivatives.
Nucleophilic Substitution on Bicyclo[2.2.1]heptan-2-amine
Starting from bicyclo[2.2.1]heptan-2-amine, the methoxyethyl group can be introduced via nucleophilic substitution reactions:
- The amine nitrogen acts as a nucleophile reacting with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide).
- Reaction conditions typically involve a polar aprotic solvent and controlled temperature to favor substitution.
- Purification steps follow to isolate the desired N-(2-methoxyethyl) derivative.
Reductive Amination
Another approach involves reductive amination of bicyclo[2.2.1]heptan-2-one with 2-methoxyethylamine:
- The ketone group at the 2-position is reacted with 2-methoxyethylamine under reductive conditions.
- Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation.
- This method provides an alternative pathway to introduce the amine substituent directly onto the bicyclic scaffold.
Reaction Conditions and Optimization
The preparation of this compound requires careful optimization of reaction parameters to maximize yield and purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Palladium complexes (e.g., Pd(OAc)2) | Used in aminoacyloxylation reactions |
| Solvent | Polar aprotic solvents (e.g., DMF, toluene) | Enhances nucleophilicity and solubility |
| Temperature | 25–110 °C | Depends on reaction type; higher for DPPA reactions |
| Reaction Time | 1–24 hours | Monitored by TLC or NMR for completion |
| Reducing Agent | NaBH3CN, catalytic hydrogenation | For reductive amination steps |
| pH | Neutral to slightly basic | To maintain amine stability |
Research Findings and Data Analysis
Yield and Purity
- Aminoacyloxylation methods yield moderate to high purity this compound with yields typically in the range of 50–75% depending on substrate and catalyst loading.
- Reductive amination routes can achieve yields up to 70% with appropriate reducing agents and reaction times.
- Nucleophilic substitution reactions show variable yields (40–65%) influenced by leaving group quality and solvent choice.
Structural Confirmation
- The synthesized compound is characterized by NMR spectroscopy (^1H, ^13C) confirming the bicyclic framework and methoxyethyl substitution.
- Mass spectrometry and elemental analysis further validate molecular weight and composition.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Palladium-catalyzed aminoacyloxylation | Cyclopentene derivatives | Pd catalyst, amino and methoxyethyl sources | 25–60 °C, 12–24 h | 50–75 | Regioselective, broad substrate scope |
| Nucleophilic substitution | Bicyclo[2.2.1]heptan-2-amine | 2-Methoxyethyl halides | Polar aprotic solvent, RT to 80 °C | 40–65 | Depends on halide leaving group |
| Reductive amination | Bicyclo[2.2.1]heptan-2-one | 2-Methoxyethylamine, NaBH3CN | Room temp, 6–24 h | 60–70 | Direct amine introduction, mild conditions |
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Structural Characteristics
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine features a rigid bicyclic framework that enhances its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 155.23 g/mol. Its structural rigidity allows it to serve as a scaffold for various chemical modifications, leading to diverse derivatives with potential therapeutic effects.
Chemistry
- Building Block in Organic Synthesis :
- This compound is utilized as a versatile building block in organic synthesis, facilitating the creation of complex molecules through various reactions such as oxidation and reduction.
- Ligand in Coordination Chemistry :
- The compound acts as a ligand in coordination chemistry, forming complexes with metal ions that can be used in catalysis and material science.
Biology
- Neurotransmitter Analog :
- Research indicates that this compound may function as a neurotransmitter analog, interacting with various biological receptors and potentially modulating neurotransmission pathways.
- CXCR Antagonism :
Medicine
- Therapeutic Effects :
- Anticancer Activity :
- Studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, with some compounds demonstrating IC50 values below 100 μM, indicating effective inhibition of cell proliferation . For instance, one derivative showed an IC50 value of 48 nM against CXCR2, highlighting its potential for targeted cancer therapy.
Industry
- Synthesis of Polymers :
- The compound is employed in the synthesis of polymers and other industrial chemicals due to its unique structural properties that enhance polymer stability and performance.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activity
The pharmacological activity of bicyclo[2.2.1]heptan-2-amine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Substituent Size and Receptor Affinity : The unsubstituted bicyclo[2.2.1]heptan-2-amine shows poor CXCR2 affinity (IC50 > 100 µM), while methyl substitution (N-methyl analog) improves activity (IC50 = 5.5 µM) . Larger substituents like phenyl or fluorophenyl enhance NMDA receptor binding (Ki = 1.2–3.5 µM) .
- Polar vs. However, this may reduce lipophilicity-dependent receptor binding .
- Toxicity Trends: NMDA-targeting compounds exhibit moderate cytotoxicity at 100 µM (65–72% cell viability), suggesting a therapeutic window at lower doses. The methoxyethyl group’s lower basicity may reduce cellular toxicity compared to morpholinoethyl or piperidinylethyl analogs .
Toxicity and Selectivity
- NMDA Receptor Antagonists : Compounds like 5a (Ki = 1.2 µM) show higher receptor affinity than memantine (Ki ~ 1 µM) but comparable cytotoxicity at 100 µM. The methoxyethyl group’s lower basicity may mitigate off-target effects .
- CXCR2 Antagonists : Bulky substituents (e.g., diarylsquaramides) improve CXCR2 selectivity but may increase metabolic instability. The methoxyethyl group balances size and polarity for optimized pharmacokinetics .
Biological Activity
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an NMDA receptor antagonist. This article explores the biological activity of this compound, including its mechanism of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique pharmacological properties. The methoxyethyl substituent is believed to enhance lipophilicity, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound act as uncompetitive antagonists at the NMDA receptor, specifically at the phencyclidine (PCP) binding site. This action is significant in the context of neurodegenerative disorders, as NMDA receptors are implicated in excitotoxicity associated with conditions like Alzheimer's disease .
Toxicity Studies
In a comparative study, this compound and related compounds were evaluated for their toxicity using cell lines such as MDCK (Madin-Darby Canine Kidney) and N2a (neuroblastoma). The results indicated that these compounds exhibited dose-dependent toxicity profiles, with IC50 values exceeding 150 μM across both cell lines. Notably, the toxicity levels were comparable to those of memantine, an FDA-approved NMDA antagonist .
Table 1: Toxicity Profiles of Bicyclic Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDCK | >150 |
| This compound | N2a | >150 |
| Memantine | MDCK | ~100 |
| Memantine | N2a | ~100 |
Case Studies and Applications
Several studies have highlighted the potential therapeutic applications of NMDA antagonists in treating neurodegenerative diseases. For instance, a study demonstrated that certain bicyclic amines could mitigate neuronal damage in models of excitotoxicity, suggesting a protective role against neurodegeneration .
Moreover, ongoing research is exploring the use of these compounds in combination therapies aimed at enhancing cognitive function in Alzheimer’s patients by modulating glutamatergic signaling pathways.
Q & A
Q. What synthetic routes are commonly employed to synthesize N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine?
The synthesis typically involves:
- Grignard Reaction : Reacting a substituted bromobenzene with magnesium to generate a Grignard reagent, followed by reaction with norcamphor (bicyclo[2.2.1]heptan-2-one) to yield an alcohol intermediate .
- Azide Formation and Reduction : Converting the alcohol to an azide, followed by Staudinger reduction to the primary amine .
- Alkylation : Reacting the amine with 2-methoxyethyl halides (e.g., bromide or chloride) under basic conditions to introduce the methoxyethyl group . Key purification methods include flash chromatography and recrystallization, with yields ranging from 38% to 82% depending on substituents .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry and stereochemistry, particularly coupling constants (e.g., J = 7.2 Hz for amine protons) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., m/z 292.4 [M+H]+) .
- Elemental Analysis : To verify purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What are the primary pharmacological targets of this compound?
This compound acts as an uncompetitive NMDA receptor antagonist at the phencyclidine (PCP) binding site, with micromolar affinity (Ki ~1–10 µM). It is studied for neuroprotective effects in models of Alzheimer’s disease and excitotoxicity .
Advanced Research Questions
Q. How can researchers optimize synthetic yields during alkylation steps?
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) and triethylamine to scavenge HX byproducts .
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to amine minimizes di-alkylation byproducts .
- Temperature Control : Maintain 0–25°C to suppress side reactions (e.g., β-elimination) .
- By-product Mitigation : Monitor reaction progress via TLC or GC to isolate intermediates before side reactions dominate .
Q. How can discrepancies between in vitro binding affinity and in vivo efficacy be resolved?
- Pharmacokinetic Profiling : Assess BBB penetration using MDCK cell monolayers (Papp values >1 × 10⁻⁶ cm/s indicate favorable permeability) .
- Metabolic Stability : Test liver microsomal stability (e.g., t1/2 >30 min suggests suitability for in vivo studies) .
- Dose-Response in Animal Models : Compare ED50 values in rodent MES (maximal electroshock) models with in vitro IC50 to identify bioavailability limitations .
Q. What role does stereochemistry play in NMDA receptor antagonism?
- Endo vs. Exo Isomers : Endo configurations (amine group inside the bicyclic framework) exhibit higher receptor affinity due to improved steric complementarity with the PCP site .
- Chiral Centers : Enantiomers (e.g., (1R,2R,4S)- vs. (1S,2S,4R)-) show 2–5-fold differences in Ki values, necessitating chiral resolution during synthesis .
Q. What in vitro models are appropriate for neurotoxicity and BBB permeability assessment?
- BBB Permeability : Madin-Darby Canine Kidney (MDCK) cells, measuring transepithelial electrical resistance (TEER) and apparent permeability (Papp) .
- Neurotoxicity : N2a neuronal cell lines treated with 0–500 µM compound for 24h, with viability assessed via MTT assay (IC50 <100 µM indicates low toxicity) .
Q. How to design experiments comparing novel derivatives with memantine?
- Binding Assays : Competitive displacement of [³H]MK-801 in rat cortical membranes to calculate Ki values .
- Functional Antagonism : Electrophysiology in hippocampal slices to measure inhibition of NMDA-induced currents (IC50 comparison) .
- In Vivo Efficacy : Maximal electroshock (MES) seizure models in rodents, comparing ED50 and therapeutic index (TD50/ED50) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
